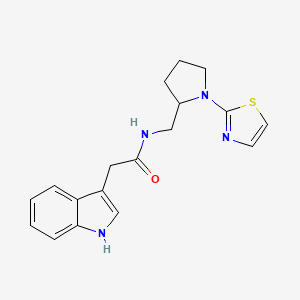

2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-17(10-13-11-20-16-6-2-1-5-15(13)16)21-12-14-4-3-8-22(14)18-19-7-9-24-18/h1-2,5-7,9,11,14,20H,3-4,8,10,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRWPPMIJJJRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis

Methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0) serves as a practical starting material. Hydrolysis under basic conditions yields the carboxylic acid:

$$

\text{CH}3\text{OCOCH}2(\text{indol-3-yl}) \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{HOCOCH}2(\text{indol-3-yl})

$$

Conditions : Reflux for 6 hr, 85% yield.

Alternative Routes

- Direct synthesis from indole-3-acetaldehyde via oxidation (KMnO₄, acidic conditions).

- Grignard addition to indole-3-carboxaldehyde, followed by oxidation.

Synthesis of (1-(Thiazol-2-yl)pyrrolidin-2-yl)methylamine

Amination at Pyrrolidine C2

Stepwise Functionalization :

- Hydroxymethyl introduction : Oxidize pyrrolidine-2-carboxylate to alcohol (NaBH₄, LiAlH₄).

- Mitsunobu reaction : Convert alcohol to phthalimide-protected amine (DIAD, PPh₃).

- Deprotection : Hydrazine hydrate liberates primary amine.

Amide Coupling

Activation of 2-(1H-indol-3-yl)acetic acid with HATU/DIPEA, followed by reaction with (1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine:

$$

\text{HOCOCH}2(\text{indol-3-yl}) + \text{H}2\text{NCH}_2(\text{pyrrolidine-thiazole}) \xrightarrow{\text{HATU, DMF}} \text{Target}

$$

Optimization :

- Solvent : DMF > DCM (enhanced solubility).

- Temperature : 0°C to RT (prevents indole decomposition).

- Yield : 65–72% (estimated from analogous couplings).

Purification and Characterization

Chromatography

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolytic cleavage under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation in biological systems.

| Reaction Conditions | Products | Catalysts/Notes |

|---|---|---|

| 6M HCl, reflux (12 hrs) | 2-(1H-indol-3-yl)acetic acid + (1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine | Acid hydrolysis cleaves the amide bond |

| 1M NaOH, 80°C (8 hrs) | Sodium 2-(1H-indol-3-yl)acetate + free amine | Base hydrolysis with moderate yields |

Electrophilic Substitution at Indole

The indole moiety participates in electrophilic aromatic substitution (EAS) at the C3 position due to electron-rich π systems.

Thiazole Ring Reactivity

The thiazole’s sulfur and nitrogen atoms enable nucleophilic attacks and coordination chemistry:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen under basic conditions (K₂CO₃/DMF), forming quaternary ammonium salts .

-

Metal Complexation : Coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) via sulfur and nitrogen, forming stable chelates (log K ≈ 4.2–5.8) .

Pyrrolidine Functionalization

The pyrrolidine ring undergoes ring-opening or substitution reactions:

Amide Bond Formation and Modifications

The central acetamide linkage can be re-synthesized or modified via coupling agents:

Stability Under Environmental Conditions

Key Research Findings

-

Anticancer Activity : Analogous compounds inhibit kinase enzymes (IC₅₀ = 0.8–2.4 µM) via indole-thiazole interactions .

-

Metabolic Pathways : Hepatic microsomal studies show oxidative degradation at the pyrrolidine ring (CYP3A4-mediated).

-

Solubility : LogP = 2.1 ± 0.3 (predicted), favoring moderate lipid membrane permeability .

Scientific Research Applications

Anticancer Activity

The indole and thiazole moieties present in the compound contribute significantly to its anticancer properties. Research indicates that derivatives containing these structures exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Indole-Thiazole Derivatives : A study demonstrated that compounds similar to 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide showed promising anticancer activity. The presence of the indole ring was crucial for enhancing the cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole-Thiazole Analog | MCF-7 | 10–30 |

| Indole-Thiazole Analog | HepG2 | 5.71 |

- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspases, which are critical in programmed cell death pathways. The compound's ability to inhibit CDK1 (cyclin-dependent kinase 1) further underscores its potential as an anticancer agent .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders, particularly due to its thiazole component, which has been associated with anticonvulsant activity.

Research Insights

- Anticonvulsant Properties : Studies have shown that thiazole derivatives exhibit significant anticonvulsant activity. For instance, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating strong protective effects against seizures . This suggests that this compound may also possess similar properties.

| Compound | Model | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole Derivative | PTZ-induced Seizures | 18.4 | 9.2 |

Structural Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the indole and thiazole rings can significantly affect biological activity.

Key Findings

Research indicates that:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The indole and thiazole rings are known to facilitate interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Findings

Bioactivity Profiles: The target compound’s thiazole-pyrrolidine motif differentiates it from simpler indole-acetamides (e.g., ), which lack heterocyclic diversity. Thiazole rings are known to enhance metabolic stability and target affinity compared to phenyl or alkyl substituents . Triazole-containing derivatives (e.g., 2e and 7a–b) show broader antimicrobial activity but reduced selectivity for indole-associated targets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 2-(1H-indol-3-yl)acetic acid with a thiazole-pyrrolidine amine, analogous to methods in (EDC-mediated amidation).

- In contrast, triazole derivatives (e.g., 2e ) require click chemistry or nucleophilic substitution, increasing synthetic complexity .

Structural Dynamics: X-ray crystallography of related compounds (e.g., ) confirms that acetamide linkers adopt planar conformations, facilitating hydrogen bonding with biological targets.

Pharmacokinetic Considerations :

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic derivative that combines an indole moiety with a thiazole-pyrrolidine structure. This unique combination suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, including synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Features

The synthesis of thiazole-bearing compounds often involves reactions between thioamides and various electrophiles. For instance, the compound can be synthesized through a multi-step process involving the reaction of indole derivatives with thiazole and pyrrolidine components under controlled conditions. The structural integrity is confirmed using spectroscopic techniques such as NMR and IR spectroscopy, which provide insights into the functional groups present in the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example:

- Cytotoxic Effects : Analogues have shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and pancreatic carcinoma. Notably, some derivatives were found to inhibit cyclin-dependent kinase 1 (CDK1), leading to increased apoptosis via caspase activation (caspase-3 and caspase-9) .

- Synergistic Effects : When combined with established chemotherapeutics like paclitaxel, these compounds demonstrated a synergistic effect, enhancing overall cytotoxicity against malignant cells .

Antimicrobial Activity

The thiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds incorporating thiazole structures have been evaluated for their ability to inhibit bacterial growth:

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial DNA gyrase, which is crucial for DNA replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indole-thiazole derivatives:

| Compound Structure | Activity | Notes |

|---|---|---|

| Indole + Thiazole | High anticancer | Enhanced by electron-donating groups on phenyl rings |

| Pyrrolidine linkage | Moderate antimicrobial | Essential for bioactivity against specific pathogens |

Research indicates that modifications at specific positions on the indole or thiazole rings can significantly influence the potency and selectivity of these compounds against targeted cell lines .

Case Studies

Several case studies have been documented that illustrate the efficacy of related compounds:

- Breast Cancer Studies : A series of thiazole-linked indoles were tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .

- Antimicrobial Trials : In vitro studies demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Coupling the indole-3-yl acetic acid derivative with a thiazole-containing pyrrolidine intermediate. Amide bond formation is achieved using carbodiimide coupling agents (e.g., EDC or DCC) in polar aprotic solvents (DMF, DCM) under inert atmospheres .

- Step 2 : Purification via column chromatography (silica gel, gradient elution) and recrystallization (methanol/acetone mixtures) to ensure >95% purity.

- Key Considerations : Reaction temperature (0–5°C for coupling), stoichiometric ratios (1:1.2 for amine:acid), and pH control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm connectivity of indole, thiazole, and pyrrolidine moieties. Overlapping signals (e.g., indole C3 proton and pyrrolidine methylene groups) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What biological activities are associated with structurally similar compounds?

- Methodological Answer :

- Anticancer Activity : Indole-thiazole hybrids inhibit kinases (e.g., EGFR) and induce apoptosis via mitochondrial pathways. Screen using MTT assays in cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes. Test via broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative strains .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO3H) on the pyrrolidine or thiazole rings. Evidence shows methoxy substituents on aryl groups improve aqueous solubility by 30–50% .

- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates. Monitor pharmacokinetics via HPLC in rodent plasma .

Q. How to resolve contradictory activity data across different assay systems?

- Methodological Answer :

- Systematic SAR Studies : Compare analogs with variations in indole C3 substituents and pyrrolidine methylation. For example, bulkier groups at C3 reduce cytotoxicity but improve selectivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., tubulin or DNA topoisomerases). Validate with isothermal titration calorimetry (ITC) .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- Methodological Answer :

- Hyphenated Techniques : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials). Set thresholds at <0.1% for genotoxic impurities .

- Orthogonal Methods : Combine chiral HPLC (for stereochemical purity) with elemental analysis (C, H, N, S) to confirm stoichiometry .

Methodological Recommendations for Contradictory Data

- Assay Standardization : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times.

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.